molecular formula C11H12N4S B422220 2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide

2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide

Cat. No.: B422220
M. Wt: 232.31g/mol
InChI Key: GBYGDAYEMDUQKP-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide is unique due to its thiosemicarbazone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .

Properties

Molecular Formula

C11H12N4S

Molecular Weight

232.31g/mol

IUPAC Name

[(E)-(1-methylindol-3-yl)methylideneamino]thiourea

InChI

InChI=1S/C11H12N4S/c1-15-7-8(6-13-14-11(12)16)9-4-2-3-5-10(9)15/h2-7H,1H3,(H3,12,14,16)/b13-6+

InChI Key

GBYGDAYEMDUQKP-AWNIVKPZSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=S)N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=S)N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=S)N

solubility

34.8 [ug/mL]

Origin of Product

United States

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